molecular formula C12H19FO4 B12984442 cis-4-Tert-butoxycarbonyl-1-fluoro-cyclohexanecarboxylic acid

cis-4-Tert-butoxycarbonyl-1-fluoro-cyclohexanecarboxylic acid

Cat. No.: B12984442
M. Wt: 246.27 g/mol
InChI Key: FYYFHUPYMMNLSW-UHFFFAOYSA-N
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Description

cis-4-Tert-butoxycarbonyl-1-fluoro-cyclohexanecarboxylic acid is a fluorinated cyclohexane derivative. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a fluorine atom on the cyclohexane ring. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

The synthesis of cis-4-Tert-butoxycarbonyl-1-fluoro-cyclohexanecarboxylic acid typically involves multiple steps. One common method includes the fluorination of a cyclohexane derivative followed by the introduction of the Boc group. The reaction conditions often require specific reagents and catalysts to ensure the desired stereochemistry is achieved. Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

cis-4-Tert-butoxycarbonyl-1-fluoro-cyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

cis-4-Tert-butoxycarbonyl-1-fluoro-cyclohexanecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of cis-4-Tert-butoxycarbonyl-1-fluoro-cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. The fluorine atom can influence the compound’s reactivity and binding affinity to biological targets. The pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

cis-4-Tert-butoxycarbonyl-1-fluoro-cyclohexanecarboxylic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which can influence its reactivity and applications.

Properties

Molecular Formula

C12H19FO4

Molecular Weight

246.27 g/mol

IUPAC Name

1-fluoro-4-[(2-methylpropan-2-yl)oxycarbonyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C12H19FO4/c1-11(2,3)17-9(14)8-4-6-12(13,7-5-8)10(15)16/h8H,4-7H2,1-3H3,(H,15,16)

InChI Key

FYYFHUPYMMNLSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CCC(CC1)(C(=O)O)F

Origin of Product

United States

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